molecular formula C9H17NO4 B613156 (S)-2-Amino-4-(tert-butoxy)-2-methyl-4-oxobutanoic acid CAS No. 1217977-71-3

(S)-2-Amino-4-(tert-butoxy)-2-methyl-4-oxobutanoic acid

Cat. No.: B613156
CAS No.: 1217977-71-3
M. Wt: 203,24 g/mole
InChI Key: VIQZVYPYYUPDQY-VIFPVBQESA-N
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Description

(S)-2-Amino-4-(tert-butoxy)-2-methyl-4-oxobutanoic acid is a compound that features a tert-butoxy group, an amino group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-4-(tert-butoxy)-2-methyl-4-oxobutanoic acid typically involves the protection of the amino group using a tert-butyloxycarbonyl (Boc) group. This protection is achieved by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The reaction conditions often involve the use of a base such as sodium bicarbonate to facilitate the addition of the Boc group to the amine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar protection and deprotection strategies. The use of di-tert-butyl dicarbonate is common in industrial settings due to its efficiency and the stability of the Boc-protected intermediates .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-4-(tert-butoxy)-2-methyl-4-oxobutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

(S)-2-Amino-4-(tert-butoxy)-2-methyl-4-oxobutanoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of (S)-2-Amino-4-(tert-butoxy)-2-methyl-4-oxobutanoic acid involves its interaction with specific molecular targets. The tert-butoxy group provides steric hindrance, which can influence the compound’s reactivity and interaction with enzymes or receptors. The amino group can participate in hydrogen bonding and other interactions, affecting the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Biological Activity

(S)-2-Amino-4-(tert-butoxy)-2-methyl-4-oxobutanoic acid, also known as (S)-2-amino-4-(tert-butoxy)-4-oxobutanoic acid, is a compound that has garnered attention in various scientific fields due to its unique structural properties and potential biological activities. This article provides an overview of its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

The compound has the molecular formula C9H17NO4C_9H_{17}NO_4 and a molecular weight of 203.24 g/mol. It features a tert-butoxy group, which contributes to its steric properties, and an amino group that can participate in biochemical interactions. The structure can be represented as follows:

 S 2 Amino 4 tert butoxy 2 methyl 4 oxobutanoic acid\text{ S 2 Amino 4 tert butoxy 2 methyl 4 oxobutanoic acid}

Synthesis

The synthesis of this compound typically involves:

  • Protection of the Amino Group : This is achieved using di-tert-butyl dicarbonate (Boc) under basic conditions.
  • Formation of the Target Compound : The protected substrate undergoes various reactions, including oxidation or reduction, depending on the desired derivatives.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The tert-butoxy group creates steric hindrance that can influence the compound's reactivity and interaction with enzymes or receptors. The amino group facilitates hydrogen bonding, enhancing its potential biological effects .

Applications in Research

  • Biochemical Pathways : The compound is studied for its role in various biochemical pathways and enzyme interactions, particularly in metabolic processes involving amino acids.
  • Drug Development : It is investigated as a precursor in drug synthesis, particularly for developing therapeutics targeting neurological disorders due to its structural similarity to neurotransmitters .
  • Enzyme Inhibition Studies : Research indicates that variations in the structure of this compound can lead to different inhibitory effects on specific enzymes, making it a candidate for further pharmacological studies .

Case Study 1: Enzyme Interaction

In a study examining the interaction of this compound with various enzymes, it was found that the compound exhibited significant inhibition of certain proteases involved in metabolic pathways. This suggests potential therapeutic applications in conditions where these enzymes are dysregulated.

Case Study 2: Synthesis and Stability Evaluation

A stability evaluation study demonstrated that modifications in the stereochemistry of this compound significantly affect its biological activity. For instance, switching from the S to R configuration resulted in an 18-fold decrease in activity against specific targets .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
(R)-4-(tert-Butoxy)-2-methyl-4-oxobutanoic acidEnantiomer of (S) formDifferent enzyme interaction profiles
2-Amino-4-(tert-butoxy)-2-methyl-4-oxobutanoic acidContains amino groupPotentially varied biological activities
3-Hydroxybutanoic acidSimpler beta-hydroxy acidLacks tert-butoxy; different reactivity

Properties

IUPAC Name

(2S)-2-amino-2-methyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4/c1-8(2,3)14-6(11)5-9(4,10)7(12)13/h5,10H2,1-4H3,(H,12,13)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIQZVYPYYUPDQY-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(C)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](CC(=O)OC(C)(C)C)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217977-71-3
Record name (S)-α-Methylasparaginsäure-4-t-Butylester
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